molecular formula C19H21NO3 B5762512 (2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B5762512
M. Wt: 311.4 g/mol
InChI Key: NYFRXAHKMWXSNN-JXMROGBWSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a double bond. This compound features a phenyl ring substituted with methoxy groups and another phenyl ring substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the methyl groups on the phenyl ring.

    (2E)-3-(4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide: Has only one methoxy group on the phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups in (2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-5-8-16(14(2)11-13)20-19(21)10-7-15-6-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFRXAHKMWXSNN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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